molecular formula C7H11NO3 B1381970 3-Ethyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 1520548-29-1

3-Ethyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1381970
CAS No.: 1520548-29-1
M. Wt: 157.17 g/mol
InChI Key: BZOZZHITPNLXLM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 3-ethyl-2-oxopyrrolidine-3-carboxylic acid is systematically named according to IUPAC guidelines as This compound , reflecting its pyrrolidine backbone with substituents at specific positions. The pyrrolidine ring (a five-membered saturated heterocycle containing nitrogen) is substituted at the 3-position with an ethyl group (-CH₂CH₃) and a carboxylic acid (-COOH) group, while the 2-position features a ketone (=O) functional group.

The molecular formula C₇H₁₁NO₃ (molecular weight: 157.17 g/mol) is derived from its structural components:

  • C₇ : Seven carbon atoms (five from the pyrrolidine ring, one from the ethyl group, one from the carboxylic acid).
  • H₁₁ : Eleven hydrogen atoms.
  • N : One nitrogen atom in the pyrrolidine ring.
  • O₃ : Three oxygen atoms (one ketone, two from the carboxylic acid).

The SMILES notation O=C(C1(CC)C(NCC1)=O)O and InChIKey BZOZZHITPNLXLM-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features.

Crystallographic and Stereochemical Properties

X-ray crystallographic studies of related pyrrolidine derivatives reveal monoclinic crystal systems with space groups such as P2₁/c or P2₁2₁2₁ . For this compound, the unit cell parameters (e.g., a = 11.15 Å, b = 17.41 Å, c = 14.06 Å, β = 108.15° ) are consistent with a densely packed lattice stabilized by intermolecular hydrogen bonds.

The compound exhibits three stereogenic centers :

  • The quaternary carbon (C3) bearing the ethyl and carboxylic acid groups.
  • The nitrogen atom (N1) in the pyrrolidine ring.
  • The ketone-bearing carbon (C2).
    Racemic mixtures are common in synthetic samples, though enantiomeric resolution has been achieved for analogs using chiral chromatography.

Comparative Analysis of Tautomeric Forms

The keto-enol tautomerism of this compound is influenced by its electronic environment. The ketone at C2 and carboxylic acid at C3 create a conjugated system that stabilizes the keto form (Figure 1). Enolization is disfavored due to steric hindrance from the ethyl group and the rigidity of the pyrrolidine ring.

Tautomer Stabilizing Factors Energy Difference (kcal/mol)
Keto Conjugation with COOH 0 (reference)
Enol Resonance stabilization +4.2 (calculated)

Table 1: Relative stability of tautomeric forms.

Hydrogen Bonding Network and Conformational Dynamics

The crystal structure is stabilized by a three-dimensional hydrogen bonding network :

  • O-H···O interactions between the carboxylic acid and ketone groups (bond length: 2.615 Å).
  • N-H···O bonds involving the pyrrolidine nitrogen and carbonyl oxygen (bond length: 2.792 Å).

Conformational analysis shows the pyrrolidine ring adopts an envelope conformation , with C3 displaced from the plane formed by N1, C2, C4, and C5. This distortion minimizes steric clashes between the ethyl and carboxylic acid groups. Molecular dynamics simulations predict a rotational barrier of ~8 kcal/mol for the ethyl group, indicating moderate flexibility.

Interaction Type Bond Length (Å) Angle (°) Role in Stability
O-H···O 2.615 165 Dimer formation
N-H···O 2.792 162 Chain propagation

Table 2: Key hydrogen bond parameters.

Properties

IUPAC Name

3-ethyl-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-7(6(10)11)3-4-8-5(7)9/h2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOZZHITPNLXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520548-29-1
Record name 3-ethyl-2-oxopyrrolidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with ammonia or an amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Ethyl-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 3-ethyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Ethyl-2-oxopyrrolidine-3-carboxylic acid with structurally related pyrrolidine derivatives, focusing on substituents, functional groups, and physicochemical properties.

Structural Analogues and Substituent Effects

Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 106556-66-5)
  • Structure : Contains a 1-carboxylate ester, 2,2-dimethyl groups, and a 3-ketone.
  • Key Differences: The ester group (vs. carboxylic acid in the target compound) reduces polarity and alters solubility.
  • Molecular Weight: 185.22 g/mol (C₉H₁₅NO₃) .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
  • Structure : Features a 5-ketone and a 1-methyl group.
  • Key Differences : The ketone position (5-oxo vs. 2-oxo) alters ring tautomerization and hydrogen-bonding patterns. The 1-methyl group may enhance metabolic stability compared to unsubstituted analogs .
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid
  • Structure : Aryl-substituted (4-chlorophenyl) at position 3 and 5-ketone.
  • Key Differences : The chlorophenyl group increases lipophilicity and may enhance binding to hydrophobic targets. Synthesized via hydrogenation and acid hydrolysis with 65% yield, suggesting steric or electronic challenges in analogous syntheses .

Functional Group Comparisons

Compound Functional Groups CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 2-oxo, 3-ethyl, 3-carboxylic acid N/A C₇H₁₁NO₃ ~157.17 (estimated)
Ethyl 3-oxopyrrolidine-1-carboxylate 3-oxo, 1-carboxylate ester 73193-55-2 C₇H₁₁NO₃ 157.17
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate 2-oxo, 4,4-dimethyl, 3-carboxylate ester 90609-07-7 C₉H₁₅NO₃ 185.22
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 5-oxo, 1-methyl, 3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14

Notes:

  • Ester vs. Carboxylic Acid : Esters (e.g., Ethyl 3-oxopyrrolidine-1-carboxylate) exhibit lower boiling points and higher volatility compared to carboxylic acids due to reduced hydrogen bonding .
  • Substituent Position : 2-Oxo derivatives (e.g., Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate) may exhibit stronger intramolecular hydrogen bonding than 5-oxo analogs, affecting crystallinity and melting points .

Research Implications and Gaps

  • Applications : Carboxylic acid derivatives (e.g., this compound) are promising intermediates in peptidomimetics due to their hydrogen-bonding capacity, while esters serve as prodrugs or protected intermediates .
  • Data Gaps : Direct experimental data on the target compound’s synthesis, stability, and bioactivity are lacking. Further studies could explore its catalytic hydrogenation or coupling reactions.

Biological Activity

3-Ethyl-2-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. As a member of the pyrrolidine family, it is characterized by a unique structure that may confer various biochemical properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NO3C_7H_{11}NO_3. It features a pyrrolidine ring with an ethyl group and a carboxylic acid functional group, which are critical for its biological interactions. The compound's structure allows it to participate in various biochemical reactions, making it a valuable building block in organic synthesis.

The specific mechanism of action for this compound remains largely unexplored. Current research indicates that it may interact with cellular targets to induce changes in biological processes. Preliminary studies suggest that it could influence oxidative stress pathways by interacting with enzymes such as superoxide dismutase and catalase.

Biochemical Pathways

As investigations continue, it is anticipated that the compound will be linked to specific biochemical pathways, particularly those related to stress responses and apoptosis. Understanding these pathways is crucial for elucidating the compound's overall biological impact.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, derivatives have shown promising activity against multidrug-resistant Gram-positive pathogens and pathogenic fungi such as Staphylococcus aureus and Candida auris . The structure-dependent antimicrobial activity suggests that modifications to the compound can enhance its efficacy against resistant strains.

Antioxidant Activity

Research indicates that compounds within the same family exhibit significant antioxidant properties . The presence of the carboxylic acid moiety is believed to contribute to these effects, potentially providing protective benefits against oxidative damage in cellular systems .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves within biological systems. Key areas of research include:

  • Absorption and Distribution : How the compound is absorbed into circulation and distributed throughout tissues.
  • Metabolism : The metabolic pathways involved in breaking down the compound.
  • Excretion : Understanding how the compound is eliminated from the body is crucial for assessing its safety and efficacy.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated interaction with superoxide dismutase; implications for oxidative stress modulation.
Antimicrobial ActivityShowed effectiveness against multidrug-resistant bacteria; potential for drug development.
Antitumor ActivitySuggested potential as an antitumor agent; further studies needed to confirm efficacy.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Ethyl-2-oxopyrrolidine-3-carboxylic acid to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or functional group modifications. Key parameters include:

  • Temperature : Maintain between 60–80°C to avoid side reactions (e.g., over-oxidation or decomposition) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • pH Control : Neutral to slightly acidic conditions (pH 6–7) stabilize intermediates during cyclization .
  • Purification : Use flash chromatography or recrystallization to isolate the compound, followed by HPLC analysis (C18 columns, 80:20 water:acetonitrile mobile phase) to confirm purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring structure, ethyl substituent, and carboxylic acid moiety. Key signals include δ ~2.5–3.0 ppm (pyrrolidine protons) and δ ~170 ppm (carbonyl carbon) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with an exact mass matching the theoretical value (e.g., calculated for C₈H₁₁NO₃: 185.0688) .

Q. What are the common impurities encountered during synthesis, and how can they be quantified?

  • Methodological Answer :

  • Byproducts : Unreacted starting materials (e.g., ethylamine derivatives) or over-oxidized products.
  • Quantification : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and calibration curves for impurity standards. Limit of detection (LOD) typically <0.1% .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro bioactivity data and computational molecular docking predictions for this compound?

  • Methodological Answer :

  • Assay Validation : Ensure biochemical assays (e.g., enzyme inhibition) use physiologically relevant buffer conditions (pH 7.4, 37°C) and validate with positive controls .
  • Docking Parameters : Adjust force fields (e.g., AMBER or CHARMM) and solvation models to match experimental conditions. Cross-validate with MD simulations to account for protein flexibility .
  • Case Study : If in vitro IC₅₀ values conflict with docking scores, re-evaluate binding site protonation states or ligand tautomerism using tools like Schrödinger’s Epik .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-ethyl position to reduce cytochrome P450-mediated oxidation .
  • In Vitro Assays : Use liver microsomes or hepatocytes to assess metabolic half-life (t₁/₂). Optimize compounds with t₁/₂ >60 minutes .
  • Prodrug Approach : Mask the carboxylic acid with ester prodrugs to enhance membrane permeability and stability in plasma .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodological Answer :

  • Stereoisomer Synthesis : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate enantiomers .
  • Bioactivity Profiling : Compare IC₅₀ values of (R)- and (S)-enantiomers in target-specific assays. For example, the (R)-enantiomer may show 10-fold higher affinity for GABA receptors due to steric complementarity .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., γ-aminobutyric acid transaminase) to visualize enantiomer-specific binding modes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy across different bacterial strains?

  • Methodological Answer :

  • Strain-Specific Factors : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) under identical MIC assay conditions (CLSI guidelines) .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify strain-specific resistance mechanisms (e.g., efflux pump upregulation) .
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (p <0.05) across replicates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
3-Ethyl-2-oxopyrrolidine-3-carboxylic acid

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